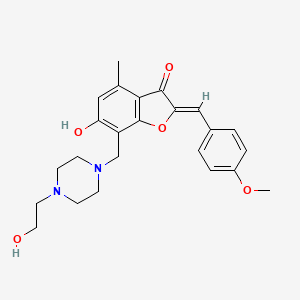

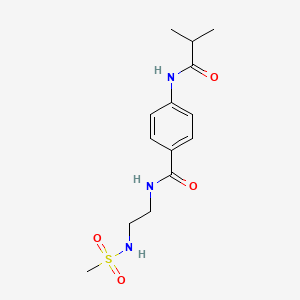

![molecular formula C21H26FN5O2 B2501083 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-88-7](/img/structure/B2501083.png)

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of purine derivatives with potential pharmacological properties. The purine scaffold is a versatile core structure that has been modified in various ways to produce compounds with a wide range of biological activities, including antiviral, antidepressant, and anxiolytic effects .

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents at key positions on the purine core to modulate the compound's biological activity. For instance, the introduction of a lipophilic, electron-withdrawing group at the C-2 position has been shown to enhance antirhinovirus activity . Similarly, the incorporation of basic nitrogen atoms and the modification of the benzyl group have been employed to improve water solubility and to target multiple receptors, such as adenosine receptors and monoamine oxidases, which are relevant for neurodegenerative diseases . The synthesis of such compounds typically requires multiple steps, including the formation of the purine core, followed by the sequential addition of substituents.

Molecular Structure Analysis

The molecular structure of purine derivatives can significantly influence their binding affinity to various receptors. For example, the introduction of a morpholine ring and the specific orientation of arylpiperazine fragments have been found to affect the binding to serotonin receptors . Crystal structure analysis can reveal the conformation of these molecules and the types of interactions they may form with their targets, such as hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of purine derivatives can be influenced by the presence of substituents that either activate or deactivate the purine core toward further chemical transformations. For instance, the presence of electron-withdrawing groups can make certain positions on the purine ring more susceptible to nucleophilic attack, which can be exploited in the synthesis of analogs with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic profiles and, consequently, their therapeutic potential. Compounds with improved water solubility and appropriate lipophilicity are more likely to have favorable absorption and distribution characteristics . Metabolic stability, often assessed using human liver microsomes, is another important factor that can predict the compound's half-life and the potential for drug-drug interactions .

科学的研究の応用

Potential Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) focused on the psychotropic potential of similar compounds. They synthesized a series of purine-2,6-dione derivatives, targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed antidepressant and anxiolytic properties in mice.

Synthesis Techniques

Khaliullin and Shabalina (2020) in their research paper discussed a method for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. This highlights a synthesis technique relevant to similar compounds.

Neurodegenerative Diseases

Brunschweiger et al. (2014) explored water-soluble tricyclic xanthine derivatives, including purine-2,6-diones, as multitarget drugs for neurodegenerative diseases. They identified compounds acting on adenosine receptors and monoamine oxidases, potentially beneficial in treating neurodegenerative diseases.

Synthesis of Thiadiazepino-purine Ring Systems

Hesek and Rybár (1994) in their study synthesized new thiadiazepino-[3,2-f]-purine ring systems, including purine-2,6-diones derivatives. This research adds to the knowledge of synthesizing structurally diverse purine derivatives.

Antiasthmatic Activity

Bhatia et al. (2016) investigated xanthene derivatives of purine-2,6-dione for antiasthmatic activity. They found significant vasodilator activity in synthesized compounds, suggesting potential in asthma treatment.

Chiral Separation Techniques

Peikova et al. (2019) developed a method for separating enantiomers of similar compounds, using high-performance liquid chromatography. This technique is crucial for identifying specific isomers in research.

Crystal Structure Analysis

Karczmarzyk et al. (1995) analyzed the crystal structure of a compound with the theophylline moiety, related to purine-2,6-diones, providing insights into its molecular configuration.

特性

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O2/c1-14-6-4-5-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-7-9-16(22)10-8-15/h7-10,14H,4-6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCCMIVJLIMONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

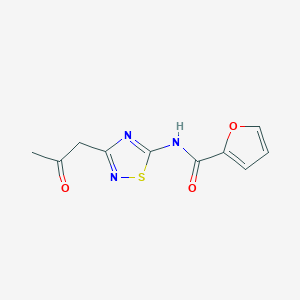

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)